Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 300567-18-4
VCID: VC4347521
InChI: InChI=1S/C23H23NO6S/c1-5-30-23(26)19-16(14-9-7-6-8-10-14)13-31-22(19)24-21(25)15-11-17(27-2)20(29-4)18(12-15)28-3/h6-13H,5H2,1-4H3,(H,24,25)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Molecular Formula: C23H23NO6S
Molecular Weight: 441.5

Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

CAS No.: 300567-18-4

Cat. No.: VC4347521

Molecular Formula: C23H23NO6S

Molecular Weight: 441.5

* For research use only. Not for human or veterinary use.

Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate - 300567-18-4

Specification

CAS No. 300567-18-4
Molecular Formula C23H23NO6S
Molecular Weight 441.5
IUPAC Name ethyl 4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C23H23NO6S/c1-5-30-23(26)19-16(14-9-7-6-8-10-14)13-31-22(19)24-21(25)15-11-17(27-2)20(29-4)18(12-15)28-3/h6-13H,5H2,1-4H3,(H,24,25)
Standard InChI Key VXGATZLGYFVOTE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

Synthesis and Structural Elucidation

Synthetic Methodologies

The synthesis of ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multicomponent reactions (MCRs) or stepwise functionalization. A prominent route begins with ethyl cyanoacetate, which undergoes a Michael addition with benzothiophenes in the presence of a base such as piperidine, followed by intramolecular cyclization to form the thiophene core. Subsequent acylation with 3,4,5-trimethoxybenzoyl chloride introduces the amide functionality. Alternative approaches utilize coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation under mild conditions .

Table 1: Key Synthetic Routes and Conditions

MethodReagents/CatalystsYield (%)Reference
Michael AdditionPiperidine, Ethanol65–75
EDCI/HOBt CouplingEDCI, HOBt, DIPEA80–85

Structural Characterization

X-ray crystallography and NMR spectroscopy have been instrumental in elucidating the compound’s structure. The thiophene ring adopts a planar conformation, with dihedral angles of 15.2° between the phenyl group and the thiophene plane, and 22.7° between the ester group and the ring. These angles suggest moderate steric hindrance, which may influence reactivity and binding interactions. The molecular formula (C23H23NO6S) and weight (441.5 g/mol) align with high-resolution mass spectrometry data .

Physicochemical Properties

Ethyl 4-phenyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a solid at room temperature, though its exact melting point remains unreported . It exhibits limited solubility in water but is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Stability studies indicate that the compound is resistant to hydrolysis under neutral conditions but degrades in the presence of strong oxidizing agents .

Table 2: Physicochemical Profile

PropertyValueReference
Molecular FormulaC23H23NO6S
Molecular Weight441.5 g/mol
Solubility (DMSO)>10 mg/mL
Storage Conditions2–8°C, inert atmosphere

Biological Activity and Mechanisms

Anti-Inflammatory Activity

Although less studied, structural analogs of this compound exhibit anti-inflammatory effects. For instance, tert-butyl 2-(substituted benzamido) phenylcarbamates reduced carrageenan-induced edema in rodents by 39–54%, suggesting a potential secondary application for the parent molecule .

Hazard TypePrecautionary Measures
Skin IrritationUse nitrile gloves
Eye DamageWear safety goggles
Respiratory ExposureUse fume hood

Applications and Future Directions

The compound’s primary application lies in anticancer drug development, with structure-activity relationship (SAR) studies guiding the design of more potent analogs. Derivatives incorporating sulfamoyl or thiourea groups, as seen in related compounds , could expand its therapeutic scope to infectious diseases. Future research should prioritize pharmacokinetic profiling and in vivo efficacy trials to advance lead candidates toward clinical evaluation.

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